

# Spectroscopic Characterization of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Methyl 4-(2-oxoimidazolidin-1-yl)benzoate*

**Cat. No.:** B1288129

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Disclaimer: Spectroscopic data for the specific compound "**Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**" is not readily available in public databases. This guide provides representative spectroscopic data from structurally analogous compounds, namely Methyl Benzoate and 2-Imidazolidinone. These data serve as a reference for predicting the expected spectral features of the target molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the expected spectroscopic properties of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**. The document presents predicted and experimental data for its core structural fragments, along with detailed experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The structure of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** combines a substituted methyl benzoate moiety and a 2-imidazolidinone ring. Therefore, its spectroscopic data can be approximated by analyzing the spectra of these individual components.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the imidazolidinone ring, and the methyl ester protons.

Table 1: Representative  $^1\text{H}$  NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Methyl Benzoate	8.03	d	2H	Aromatic (ortho to $-\text{COOCH}_3$ )
7.26 - 7.65	m	3H		Aromatic (meta, para to $-\text{COOCH}_3$ )
3.89	s	3H		$-\text{OCH}_3$
2- Imidazolidinone	3.52	s	4H	$-\text{CH}_2\text{-CH}_2\text{-}$

Note: Data for Methyl Benzoate is experimental (90 MHz,  $\text{CDCl}_3$ )[1][2]. Data for 2-Imidazolidinone is from a 90 MHz spectrum in  $\text{D}_2\text{O}$ [3]. The chemical shifts for the target molecule will be influenced by the electronic effects of the substituents.

The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.

Table 2: Representative  $^{13}\text{C}$  NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Methyl Benzoate	167.1	C=O (ester)
132.9	Aromatic (para)	
130.2	Aromatic (ipso)	
129.5	Aromatic (ortho)	
128.4	Aromatic (meta)	
52.1	-OCH <sub>3</sub>	
2-Imidazolidinone	163.5	C=O (urea)
49.9, 51.2	-CH <sub>2</sub> -CH <sub>2</sub> -	

Note: Data for Methyl Benzoate is experimental (25.16 MHz, CDCl<sub>3</sub>)[4]. Data for 2-Imidazolidinone is from a spectrum in D<sub>2</sub>O[5][6].

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data

Compound	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Methyl Benzoate	3030	Medium	Aromatic C-H stretch
1715-1730	Strong, Sharp	C=O stretch (ester)[7]	
1000-1300	Strong	C-O stretch[7]	
2-Imidazolidinone	3300-3500	Broad	N-H stretch
1680-1700	Strong, Sharp	C=O stretch (cyclic urea)	

Note: For the target molecule, the N-H stretch will be absent as the nitrogen is substituted. The spectrum will be dominated by two strong carbonyl absorptions from the ester and the urea moieties.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data

Compound	m/z	Interpretation
Methyl Benzoate	136	Molecular Ion $[M]^+$ <sup>[8][9]</sup>
105	$[M - OCH_3]^+$ (Base Peak) <sup>[9]</sup>	
77	$[C_6H_5]^+$ <sup>[9]</sup>	
2-Imidazolidinone	86	Molecular Ion $[M]^+$ <sup>[10]</sup>

Note: The molecular weight of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is 220.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 220. Fragmentation may involve the loss of the methoxy group (-OCH<sub>3</sub>), the carbonyl group (-CO), and cleavage of the imidazolidinone ring.

## Experimental Protocols

The following are general protocols for obtaining spectroscopic data for small organic molecules.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

#### <sup>1</sup>H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak or TMS (0 ppm).
- Integrate the signals and determine the multiplicities.

#### <sup>13</sup>C NMR Acquisition:

- Use the same sample prepared for <sup>1</sup>H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of <sup>13</sup>C.[11]
- A relaxation delay of 1-2 seconds between scans is common for qualitative spectra.[12]
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

## FT-IR Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water.[\[13\]](#)
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

#### Sample Preparation (Electron Ionization - EI):

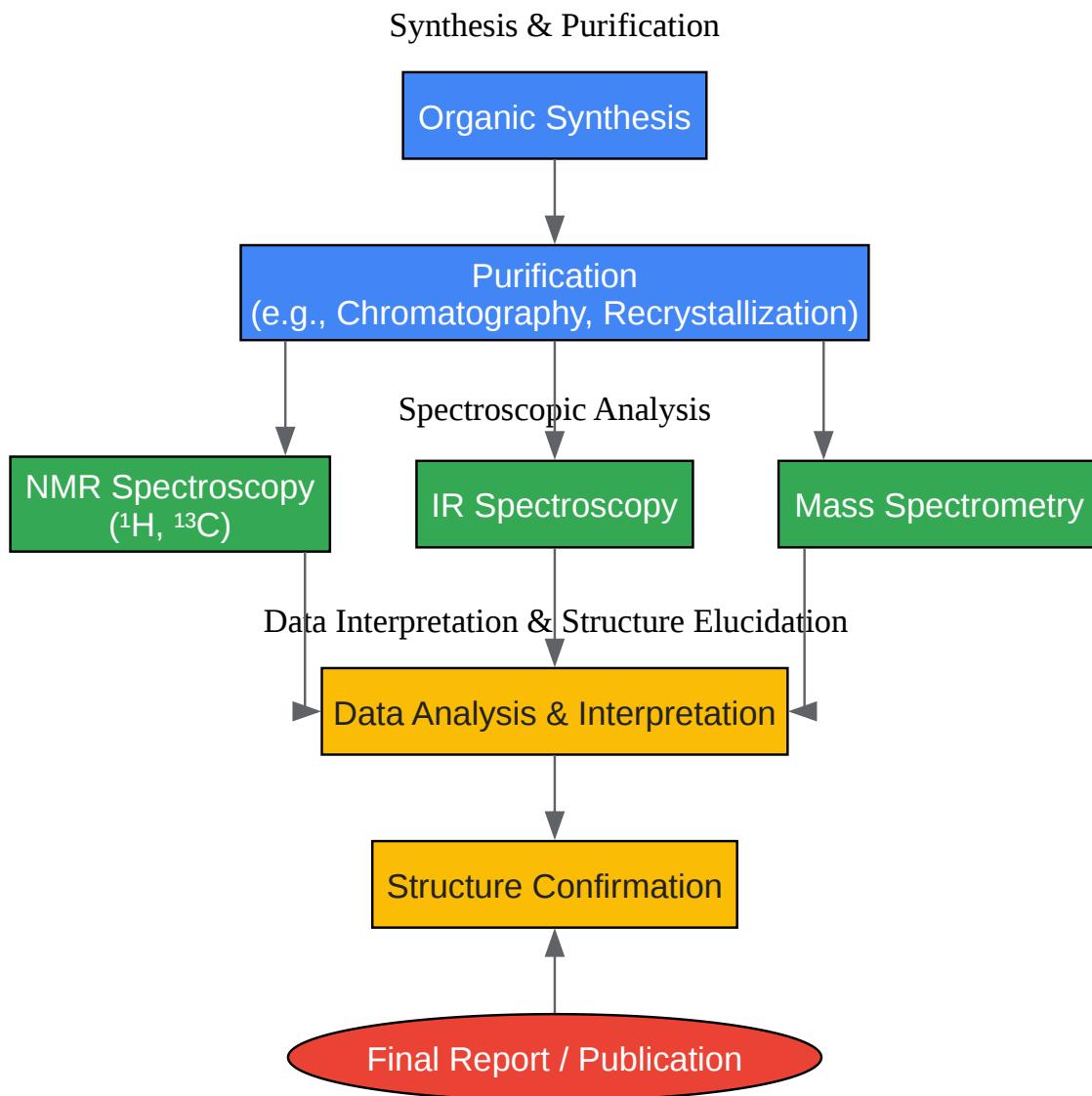
- For direct insertion, a small amount of the solid sample is placed in a capillary tube.
- For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

#### Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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